N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride
Description
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S.ClH/c25-19(15-7-4-8-16(11-15)24(26)27)22-20-21-17-9-10-23(13-18(17)28-20)12-14-5-2-1-3-6-14;/h1-8,11H,9-10,12-13H2,(H,21,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKFASZUDRILGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antitumor and antimicrobial activities, and discusses relevant case studies and experimental findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name: this compound
- CAS Number: 327077-32-7
- Molecular Formula: C15H16N4O3S
Physical Properties
| Property | Value |
|---|---|
| Purity | 95% |
| Physical Form | Solid |
| Molecular Weight | 336.38 g/mol |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to thiazolo[5,4-c]pyridine derivatives. For instance, a study evaluated various derivatives against human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays. The results indicated that certain nitro-substituted compounds exhibited significant cytotoxic effects:
- Compound 5 showed IC50 values of 2.12 μM (A549) and 0.85 μM (NCI-H358), indicating strong activity.
- Compound 6 also demonstrated potent activity across all tested lines with IC50 values ranging from 2 to 7 μM.
These findings suggest that modifications in the thiazolo[5,4-c]pyridine structure can enhance antitumor efficacy.
Antimicrobial Activity
The antimicrobial properties of thiazolo derivatives have also been explored. A study employing broth microdilution methods tested compounds against various bacterial strains:
- Gram-positive: Staphylococcus aureus
- Gram-negative: Escherichia coli
Results showed that several derivatives exhibited notable antimicrobial activity, with some compounds demonstrating effectiveness comparable to standard antibiotics.
Case Study 1: Antitumor Efficacy in vitro
In a comprehensive study published in PMC, researchers synthesized a series of thiazolo derivatives and assessed their cytotoxicity against lung cancer cell lines. The results were promising:
- Table 1: Cytotoxicity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5 | A549 | 2.12 |
| 6 | HCC827 | 5.13 |
| 8 | NCI-H358 | 6.48 |
The data indicate a clear trend where modifications to the chemical structure significantly influence biological activity.
Case Study 2: Selectivity and Toxicity
Another critical aspect investigated was the selectivity of these compounds towards cancer cells compared to normal cells (MRC-5 fibroblasts). Some compounds exhibited moderate cytotoxicity against normal cells, suggesting that further optimization is necessary to enhance selectivity and reduce potential toxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazolo[5,4-c]pyridine Core
N-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide
- Molecular Formula : C14H14N4O3S
- Molecular Weight : 318.35 g/mol
- Key Differences : Replaces the benzyl group with a methyl substituent.
- Lower molecular weight (318 vs. ~443 g/mol) may enhance pharmacokinetic properties like diffusion rates .
N-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide Hydrochloride
- Molecular Formula : C8H12ClN3OS
- Molecular Weight : 233.72 g/mol
- Key Differences : Lacks both the benzyl and nitrobenzamide groups; features a simpler acetamide substituent.
- Impact :
Variations in the Benzamide Moiety
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide Hydrochloride
- Molecular Formula : C24H28ClN3OS
- Molecular Weight : 442.02 g/mol
- Key Differences : Substitutes 3-nitrobenzamide with 4-tert-butylbenzamide.
- Absence of nitro group eliminates electron-withdrawing effects, which may alter electronic interactions with targets .
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide Hydrochloride
- Molecular Formula : C22H22ClFN3OS (estimated)
- Key Differences : Replaces nitrobenzamide with 4-fluorophenylacetamide.
- Impact :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Biological Impact |
|---|---|---|---|---|
| Target Compound | C20H19ClN4O3S | ~442.87 | 5-Benzyl, 3-nitrobenzamide | Balanced lipophilicity, strong electron effects |
| N-(5-Methyl-...-3-nitrobenzamide | C14H14N4O3S | 318.35 | 5-Methyl, 3-nitrobenzamide | Higher solubility, lower steric bulk |
| N-(4,5,6,7-Tetrahydro...acetamide HCl | C8H12ClN3OS | 233.72 | Acetamide | Improved solubility, reduced target affinity |
| N-(5-Benzyl...-4-(tert-butyl)benzamide HCl | C24H28ClN3OS | 442.02 | 5-Benzyl, 4-tert-butylbenzamide | Enhanced metabolic stability, lower solubility |
| N-(5-Benzyl...-2-(4-fluorophenyl)acetamide HCl | C22H22ClFN3OS (est.) | ~441.94 | 5-Benzyl, 4-fluoroacetamide | Halogen bonding, conformational flexibility |
Research Implications
- Electron-Withdrawing vs. Hydrophobic Groups : The nitro group in the target compound may favor interactions with positively charged residues in enzymes, whereas tert-butyl or fluorophenyl groups prioritize hydrophobic binding pockets .
- Synthetic Accessibility : Simpler analogs (e.g., acetamide derivatives) are easier to synthesize but may lack specificity compared to nitrobenzamide-containing compounds .
Q & A
Q. What are the key synthetic routes for N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride?
The compound is synthesized via sequential amide couplings and deprotection steps. A validated approach involves:
- Reacting a Boc-protected cyclohexylamine derivative with ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate hydrochloride in the presence of bases like DBU or triethylamine to form an intermediate .
- Deprotecting the intermediate under acidic conditions, followed by coupling with 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride using coupling agents like HATU or EDCI .
- Final purification via recrystallization or column chromatography.
Q. Which analytical methods are recommended for characterizing this compound?
Essential techniques include:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (exact mass: 318.0787 for the free base) and isotopic patterns .
- NMR Spectroscopy: Analyze substituent effects (e.g., benzyl protons at δ 4.5–5.0 ppm, nitro group deshielding aromatic protons) .
- HPLC-PDA: Assess purity (>98%) and monitor degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
Advanced Research Questions
Q. How does structural modification of the thiazolo-pyridine core influence anticoagulant activity in related compounds?
Studies on analogous Factor Xa inhibitors (e.g., Edoxaban intermediates) reveal:
- The 5-methyl group on the thiazolo-pyridine enhances binding to the S4 pocket of Factor Xa via hydrophobic interactions .
- Substitution at the 2-position (e.g., benzyl vs. smaller alkyl groups) modulates selectivity against off-target serine proteases .
- Nitrobenzamide moieties improve solubility and metabolic stability compared to halogenated analogs .
Q. What strategies optimize reaction yields during the final amide coupling step?
Key optimizations include:
- Base Selection: DBU or diisopropylethylamine minimizes side reactions (e.g., epimerization) compared to stronger bases like sodium hydride .
- Solvent Choice: Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while low temperatures (0–5°C) suppress nitro group reduction .
- Catalysis: Use of DMAP accelerates coupling efficiency by stabilizing reactive intermediates .
Q. How do stability studies inform storage and handling protocols for this compound?
Stability data indicate:
Q. What computational tools are used to predict binding modes in Factor Xa inhibition studies?
Molecular docking (e.g., AutoDock Vina) and MD simulations highlight:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
